Neodymium(III) acetate xhydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

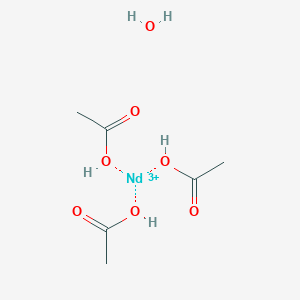

Neodymium(III) acetate xhydrate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH3COO)3 . It commonly occurs as a light purple powder .

Synthesis Analysis

Neodymium(III) acetate can be formed using neutralization. Acetic acid reacts with neodymium oxide, neodymium hydroxide, or neodymium carbonate . The reactions are as follows :Molecular Structure Analysis

Neodymium(III) acetate forms crystalline hydrates in the composition of Nd(CH3COO)3·nH2O, where n = 1 and 4 are red-violet crystals that lose water at 110 °C . The crystalline hydrate with the composition of Nd(CH3COO)3·4H2O forms crystals of the triclinic crystal system .Chemical Reactions Analysis

Neodymium(III) acetate is soluble in water . The solubility of the compound increases when sodium acetate is added, forming a blue complex .Physical And Chemical Properties Analysis

This compound is a purple solid that is soluble in water . The solubility of the compound increases when sodium acetate is added, forming a blue complex . It forms crystalline hydrates in the composition of Nd(CH3COO)3·nH2O, where n = 1 and 4 are red-violet crystals that lose water at 110 °C .科学的研究の応用

Crystal and Molecular Structures

- The crystal and molecular structures of neodymium(III) complexes, including those with acetate hydrate, have been widely studied. For instance, a research conducted by Nakamura, Nagai, Shimoi, and Ouchi (1984) focused on the synthesis of new complexes and determined the crystal and molecular structure of a neodymium(III) complex using X-ray diffraction method (Nakamura et al., 1984).

Stability and Composition Analysis

- Studies on the stability and composition of neodymium(III) complexes have been conducted. For instance, Kostova, Manolov, and Radulova (2004) synthesized and characterized a complex of neodymium(III) using various techniques, including elemental analysis and mass spectral data, to study its composition and stability (Kostova, Manolov, & Radulova, 2004).

Environmental Impact of Production

- The environmental impact of the production of rare earth elements like neodymium has been assessed. Sprecher et al. (2014) compared the virgin production route of neodymium magnets with recycling processes, emphasizing the environmental benefits of recycling over primary production (Sprecher et al., 2014).

Luminescence Properties

- Research on the luminescence properties of neodymium(III) complexes, such as those with acetate hydrate ligands, has been explored. Hasegawa et al. (1996) prepared a complex by chelation of Nd3+ ion and observed its luminescence in organic solvents, estimating its quantum yield (Hasegawa et al., 1996).

Crystal Growth and Lattice Parameters

- Studies on the crystal growth and lattice parameters of neodymium acetates have been conducted. Vaďura and Kvapil (1973) described the preparation, lattice parameters, and thermal decomposition of hydrated neodymium acetates (Vaďura & Kvapil, 1973).

Coordination Polymers and Rheology

- Research into the rheology of reversible coordination polymer networks in aqueous solution, involving neodymium(III) ions, has been performed. Vermonden et al. (2004) studied the polymers formed by neodymium(III) ions and bifunctional ligands, analyzing their viscoelastic properties (Vermonden et al., 2004).

Safety and Hazards

Neodymium(III) acetate xhydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Relevant Papers Neodymium(III) acetate hydrate is used as a doping agent in the synthesis of Neodymium-doped silica-glasses and Neodymium doped yttrium silicate nanophosphors .

作用機序

Target of Action

Neodymium(III) acetate xhydrate, also known as acetic acid;neodymium(3+);hydrate, is primarily used as a doping agent in the synthesis of neodymium-doped silica-glasses and neodymium doped yttrium silicate nanophosphors . These materials are the primary targets of the compound’s action.

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process. The neodymium(III) ions replace some of the ions in the target materials, altering their properties. The exact changes depend on the specific material and the amount of this compound used .

Result of Action

The primary result of this compound’s action is the alteration of the optical properties of the materials it’s used to dope. For example, neodymium-doped silica glasses and yttrium silicate nanophosphors may exhibit altered light absorption or emission properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other ions. These factors can affect the compound’s stability and efficacy as a doping agent. For example, the compound is soluble in water and moderately soluble in strong mineral acids , which can affect its distribution in a solution and thus its interaction with target materials.

特性

IUPAC Name |

acetic acid;neodymium(3+);hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPBTKWMZBSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NdO7+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)

![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)

![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)

![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)

![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)